molecular formula C10H9ClO3S B1435698 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride CAS No. 1803597-42-3

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

Cat. No. B1435698
CAS RN: 1803597-42-3
M. Wt: 244.69 g/mol
InChI Key: MDEMJVZRENKSJN-UHFFFAOYSA-N
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Description

“5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride” is a chemical compound with the CAS Number: 1803597-42-3 . It has a molecular weight of 244.7 and its IUPAC name is 5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride . It is usually in powder form .


Molecular Structure Analysis

The InChI code for “5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride” is 1S/C10H9ClO3S/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical form of “5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride” is a powder . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 244.7 .

Scientific Research Applications

Antimicrobial Agents Synthesis

Researchers synthesized new tetrahydronaphthalene-sulfonamide derivatives with potent antimicrobial properties from 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. These compounds were effective against Gram-positive, Gram-negative bacteria, and Candida Albicans, showcasing potential for treating various infections (Mohamed et al., 2021).

Bromination and Thiabiscyclanones Synthesis

A study investigated the bromination of similar tetrahydronaphthalene compounds, leading to the synthesis of non- and dibromosubstituted bis(tetrahydronaphth-2-yl) sulphides. These derivatives show promise as stabilizing agents for cholera sera storage (Pankratov et al., 2004).

Retinoid X Receptor Agonism

Sulfonic acid analogues of tetrahydronaphthalene were assessed for selective retinoid X receptor (RXR) agonism. These compounds, including modifications of the known therapeutic bexarotene, displayed selective RXR activation with minimal cross-signaling, indicating potential in cancer treatment (Heck et al., 2016).

Synthesis of Fluorescent Sensors

Fluorescent sensors were synthesized using derivatives of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride for detecting toxic metals like antimony and thallium. This advancement has implications for environmental monitoring and public health (Qureshi et al., 2019).

Chemiluminescence in Organic Synthesis

The compound was used in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating its utility in creating compounds that exhibit base-induced chemiluminescence. This has potential applications in the field of photochemistry and materials science (Watanabe et al., 2010).

Anticancer Compounds Development

A study reported the synthesis and evaluation of 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety. These compounds showed potent cytotoxic activity against various cancer cell lines, highlighting the compound's role in developing new anticancer agents (Ravichandiran et al., 2019).

Herbicidal Activity

Research on herbicidally active sulfonamide compounds derived from tetrahydronaphthalene-sulfonyl chloride showed that specific isomers have significant herbicidal activity. This finding is vital for agricultural chemistry and the development of new herbicides (Hosokawa et al., 2001).

Trace Determination in Industrial Applications

The compound was used in a method for determining trace presence of derivatives in industrial solvents, demonstrating its significance in industrial quality control and environmental monitoring (Weihong et al., 2001).

Green Chemistry and Multi-functionalized Benzenes

A recent study utilized tetrahydronaphthalene derivatives for the construction of multi-functionalized benzenes, emphasizing the compound's role in green chemistry and the synthesis of complex organic molecules (Damera & Pagadala, 2023).

Safety and Hazards

The safety information for “5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride” indicates that it is dangerous . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3S/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEMJVZRENKSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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